5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Description

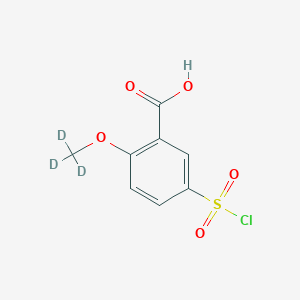

Structure

2D Structure

Properties

IUPAC Name |

5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZCDOQEMLMAB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

This technical guide provides a comprehensive overview of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, a deuterated derivative of 5-Chlorosulfonyl-2-methoxybenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, applications, and biological activities, with a focus on its role in pharmaceutical research.

Chemical and Physical Properties

This compound is primarily utilized as an intermediate in chemical syntheses and as an internal standard in pharmacokinetic studies. The incorporation of three deuterium atoms in the methoxy group provides a distinct mass signature, making it valuable for isotope dilution mass spectrometry.

Table 1: Physicochemical Properties of this compound and its Non-deuterated Analog

| Property | This compound | 5-Chlorosulfonyl-2-methoxybenzoic Acid |

| CAS Number | 123958-84-9[1] | 51904-91-7[2][3][4] |

| Molecular Formula | C₈H₄D₃ClO₅S[1] | C₈H₇ClO₅S[2][5] |

| Molecular Weight | 253.67 g/mol [1] | 250.66 g/mol [2][5] |

| IUPAC Name | 5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid[6] | 5-chlorosulfonyl-2-methoxybenzoic acid[7] |

| Appearance | White Solid[1] | Not specified |

| Purity | Min. 95% | Min. 95%[2][5] |

| Storage | 2-8°C Refrigerator[1] | Not specified |

Table 2: Spectroscopic Data for 5-Chlorosulfonyl-2-methoxybenzoic Acid and Related Compounds

| Data Type | Compound | Details |

| ¹H NMR | 5-Chlorosulfonyl-2-methoxybenzoic Acid | Data available from Aldrich Chemical Company, Inc.[3][7] |

| ¹³C NMR | 5-Chlorosulfonyl-2-methoxybenzoic Acid | Data available from Aldrich Chemical Company, Inc.[3][7] |

| LC-MS | This compound | m/z 256.1 [M+H]⁺ (theoretical: 256.06)[6] |

| GC-MS | 5-Chlorosulfonyl-2-methoxybenzoic Acid | Data available from NIST Mass Spectrometry Data Center[3][7] |

Synthesis and Reactivity

The synthesis of this compound involves the deuteration of a suitable precursor followed by chlorosulfonation. While a specific protocol for the deuteration of the methoxy group was not found in the available literature, a general understanding of such reactions involves the use of deuterated reagents. The subsequent chlorosulfonation of the deuterated intermediate is a key step.

Synthesis of the Non-deuterated Analog

A common method for the synthesis of the non-deuterated 5-Chlorosulfonyl-2-methoxybenzoic acid involves the reaction of o-anisic acid with chlorosulfonic acid.

Experimental Protocol: Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid [8]

-

To a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g), and sodium chloride (10 g), add chlorosulfonic acid (55 ml) over 6 hours at 20°C.

-

Warm the mixture to 40°C and then to 65°C after an additional hour.

-

Maintain the temperature at 65°-70°C for 17 hours.

-

Cool the reaction mixture and pour it into ice water (300 g).

-

The resulting colorless solid is 5-Chlorosulfonyl-2-methoxybenzoic acid (yield: 28.7 g; 65%).

Reactivity

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, making the compound a versatile reagent for introducing the sulfonyl moiety. It readily undergoes nucleophilic substitution reactions, for instance, with amines to form sulfonamides. This reactivity is central to its application in the synthesis of various pharmaceutical compounds.[6]

Applications in Drug Development

Intermediate in the Synthesis of S-(-)-Sulpiride

5-Chlorosulfonyl-2-methoxybenzoic Acid, and by extension its deuterated analog, is a key intermediate in the synthesis of S-(-)-Sulpiride.[1] Sulpiride is a dopamine D₂ and D₃ receptor antagonist used as an antipsychotic agent. The synthesis involves the reaction of 5-(aminosulfonyl)-2-methoxybenzoyl chloride (derived from 5-Chlorosulfonyl-2-methoxybenzoic acid) with 2(S)-(aminomethyl)-1-ethylpyrrolidine.

Isotopic Labeling in Pharmacokinetic Studies

The primary application of the deuterated form, this compound, is in pharmacokinetic studies. The deuterium labeling provides a stable isotope tracer that can be easily distinguished from its non-deuterated counterpart by mass spectrometry. This allows for the accurate quantification of the compound and its metabolites in biological matrices, aiding in the determination of absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[6]

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid have shown potential as anticancer agents.

Anticancer Properties of Derivatives

Derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid have demonstrated antiproliferative activity against various cancer cell lines. This activity is often attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a common feature in many cancers.

Table 3: Antiproliferative Activity of 5-Chlorosulfonyl-2-methoxybenzoic Acid Derivatives [6]

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

| 5f | A-549 (Lung Cancer) | 9.5 | EGFR T790M inhibition |

| 5g | MCF-7 (Breast Cancer) | 11.9 | Apoptosis induction via caspase activation |

| 5d | Panc-1 (Pancreatic Cancer) | 31 | Dual binding modes in EGFR active sites |

Experimental Protocol: Antiproliferative Assay (MTT Assay) - General Protocol [6]

A general protocol for assessing the antiproliferative activity of compounds like the derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid using an MTT assay is as follows:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Proposed Mechanism of Action of Derivatives: EGFR Pathway Inhibition

The anticancer derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid are proposed to act as EGFR inhibitors. By binding to the EGFR, they block the downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[9][10]

Safety and Handling

For the non-deuterated analog, 5-Chlorosulfonyl-2-methoxybenzoic acid, the following safety information is available. It is reasonable to assume similar precautions should be taken for the deuterated compound.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[11]

-

Precautionary Statements: Keep away from heat/sparks/open flames/hot surfaces. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[11]

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A safety data sheet (SDS) should be consulted for detailed handling and emergency procedures.[11]

References

- 1. mcours.net [mcours.net]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(chlorosulfonyl)-2-methoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives [mdpi.com]

Chemical properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. This isotopically labeled compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably S-(-)-Sulpiride.

Core Chemical Properties

This compound is a deuterated analog of 5-Chlorosulfonyl-2-methoxybenzoic acid. The deuterium labeling provides a valuable tool for researchers in metabolic studies and as an internal standard in mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 5-Chlorosulfonyl-2-(methoxy-d3)benzoic acid | N/A |

| CAS Number | 123958-84-9 | [1] |

| Molecular Formula | C₈H₄D₃ClO₅S | [1] |

| Molecular Weight | 253.67 g/mol | [1] |

| Appearance | White Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

| Melting Point | Not available for deuterated compound. The non-deuterated analog has a melting point of 96-97°C. | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Analytical Data

The primary analytical techniques for the characterization of this compound are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Analytical Data for this compound

| Technique | Observed Data | Interpretation |

| ¹H NMR | Absence of a signal in the typical range for a methoxy group. | Confirms the deuteration of the methoxy group. |

| LC-MS | m/z of [M+H]⁺ | Consistent with the molecular weight of the deuterated compound. |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Step 1: Deuteromethylation of a Salicylic Acid Derivative (Hypothetical)

A suitable starting material, such as a protected 2-hydroxy-5-chlorosulfonylbenzoic acid, would be reacted with a deuterated methylating agent (e.g., deuterated dimethyl sulfate, (CD₃)₂SO₄) in the presence of a base (e.g., sodium hydroxide) in an appropriate solvent (e.g., acetone). The reaction would be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the completion of the deuteromethylation.

Step 2: Chlorosulfonation of 2-methoxybenzoic acid-d3

This step is based on the known procedure for the non-deuterated analog.

-

To a stirred mixture of dichloroethane, 2-methoxybenzoic acid-d3, and sodium chloride, add chlorosulfonic acid dropwise over several hours at a controlled temperature (e.g., 20°C).

-

After the addition is complete, the reaction mixture is warmed (e.g., to 40°C and then to 65-70°C) and maintained at this temperature for an extended period (e.g., 17 hours) to ensure complete reaction.

-

Upon completion, the reaction mixture is cooled and then carefully poured into ice water to precipitate the product.

-

The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system to obtain the desired purity.

Application in Drug Synthesis

The primary application of this compound is as a key intermediate in the synthesis of S-(-)-Sulpiride, a selective dopamine D2 and D3 receptor antagonist used as an antipsychotic and antidepressant. The use of the deuterated intermediate allows for the preparation of isotopically labeled S-(-)-Sulpiride, which is a valuable tool in pharmacokinetic and metabolic studies.

Logical Relationship: Synthesis of S-(-)-Sulpiride

The following diagram illustrates the role of this compound in the synthetic pathway of S-(-)-Sulpiride.

Caption: Synthetic pathway of S-(-)-Sulpiride from 2-Methoxybenzoic acid-d3.

References

A Comprehensive Technical Overview of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

This guide provides a detailed analysis of the chemical structure and molecular properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, a deuterated analog of 5-Chlorosulfonyl-2-methoxybenzoic acid. This compound is of interest to researchers in medicinal chemistry and drug development for its use in metabolic studies and as a stable-isotope-labeled internal standard in quantitative bioanalysis.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by a chlorosulfonyl group at the C5 position and a deuterated methoxy group at the C2 position. The incorporation of three deuterium atoms in the methoxy group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Key Structural Features:

-

Benzoic Acid Core: A central benzene ring attached to a carboxylic acid group.

-

Chlorosulfonyl Group (-SO₂Cl): An electron-withdrawing group located at the C5 position, which influences the molecule's reactivity.

-

Deuterated Methoxy Group (-OCD₃): A methoxy group at the C2 position where the three hydrogen atoms have been replaced by deuterium. This isotopic labeling is the defining feature of this molecule for its application in analytical chemistry.

The structural representation of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Molecular Weight and Formula

The introduction of deuterium atoms increases the molecular weight of the compound compared to its non-deuterated counterpart. This mass difference is fundamental to its use as an internal standard. The table below summarizes the key quantitative data for both the deuterated and non-deuterated forms.

| Property | This compound | 5-Chlorosulfonyl-2-methoxybenzoic Acid |

| Molecular Formula | C₈H₄D₃ClO₅S | C₈H₇ClO₅S |

| Molecular Weight | 253.69 g/mol | 250.66 g/mol |

| Exact Mass | 252.96 g/mol | 249.98 g/mol |

| Deuterium Incorporation | 3 atoms | 0 atoms |

Experimental Characterization

The identity and purity of this compound are typically confirmed through a combination of analytical techniques.

Methodologies for Structural Confirmation:

-

Mass Spectrometry (MS): This is the primary technique used to confirm the molecular weight and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of a signal corresponding to the methoxy protons (typically around 3.9-4.0 ppm) and the presence of other expected proton signals confirms the specific location of deuteration.

-

¹³C NMR: The carbon spectrum will show the expected signals for the aromatic and carbonyl carbons. The signal for the deuterated methoxy carbon will appear as a multiplet due to coupling with deuterium.

-

²H NMR (Deuterium NMR): A single resonance in the deuterium spectrum confirms the presence of the -OCD₃ group.

-

The logical workflow for the characterization and confirmation of this compound is outlined in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Development

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of drugs that contain the 5-chlorosulfonyl-2-methoxybenzoic acid moiety. Its use allows for accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates by correcting for matrix effects and variations in sample preparation and instrument response.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this chemical should only be performed by trained professionals in a controlled laboratory setting, following all appropriate safety protocols.

An In-depth Technical Guide to Deuterium Labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deuterium Labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid, a valuable intermediate in pharmaceutical synthesis and a tool in metabolic research. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Properties and Identification

Deuterium labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid is the isotopically labeled version of 5-Chlorosulfonyl-2-methoxybenzoic acid, where deuterium atoms replace hydrogen atoms on the methoxy group. This substitution provides a stable isotopic label for tracing the molecule in biological systems without significantly altering its chemical reactivity.

| Property | Value |

| Chemical Name | 5-(Chlorosulfonyl)-2-(methoxy-d3)benzoic acid |

| CAS Number | 123958-84-9[1] |

| Molecular Formula | C₈H₄D₃ClO₅S[1] |

| Molecular Weight | 253.67 g/mol [1] |

| Appearance | White Solid[1] |

| Storage | 2-8°C Refrigerator[1] |

Synthesis

The synthesis of Deuterium labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid can be conceptualized as a two-stage process: the deuteration of the precursor, 2-methoxybenzoic acid, followed by chlorosulfonation.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of Deuterium Labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid.

Experimental Protocols

Stage 1: Deuteration of 2-Methoxybenzoic Acid (General Procedure)

A general method for the deuteration of methoxybenzoic acids involves an acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source.

-

Materials: 2-Methoxybenzoic acid, Deuterated methanol (CD₃OD) or Deuterium oxide (D₂O), Acid catalyst (e.g., sulfuric acid-d₂).

-

Procedure:

-

Dissolve 2-methoxybenzoic acid in an excess of deuterated methanol or a mixture of D₂O and a co-solvent.

-

Add a catalytic amount of a strong acid.

-

Heat the mixture under reflux for a specified period to facilitate the exchange of the methoxy protons with deuterium.

-

Monitor the reaction progress using NMR spectroscopy to confirm the incorporation of deuterium.

-

Upon completion, neutralize the acid catalyst and remove the solvent under reduced pressure.

-

Purify the resulting 2-(methoxy-d3)benzoic acid by recrystallization or chromatography.

-

Stage 2: Chlorosulfonation of 2-(Methoxy-d3)benzoic Acid

This procedure is adapted from the synthesis of the non-deuterated analogue.

-

Materials: 2-(Methoxy-d3)benzoic acid, Chlorosulfonic acid, Dichloroethane, Sodium chloride.

-

Procedure:

-

To a stirred mixture of dichloroethane, 2-(methoxy-d3)benzoic acid, and sodium chloride, add chlorosulfonic acid dropwise over several hours at a controlled temperature (e.g., 20°C).

-

After the addition is complete, warm the mixture to 40°C and then to 65°C, maintaining the temperature for an extended period (e.g., 17 hours).

-

Cool the reaction mixture and carefully pour it into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 5-(Chlorosulfonyl)-2-(methoxy-d3)benzoic acid.[2]

-

Applications in Pharmaceutical Research and Development

Deuterium labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid is a key intermediate in the synthesis of isotopically labeled pharmaceuticals and serves as a valuable tool in pharmacokinetic and metabolic studies.

Intermediate in the Synthesis of S-(-)-Sulpiride-d3

This deuterated compound is an essential precursor for the synthesis of S-(-)-Sulpiride-d3, a deuterated version of the antipsychotic drug Sulpiride. S-(-)-Sulpiride is a selective antagonist of dopamine D2 and D3 receptors.[1] The deuterium labeling allows for its use as an internal standard in quantitative bioanalytical assays or for investigating the metabolic fate of Sulpiride.

Synthetic Scheme for S-(-)-Sulpiride from 5-(Chlorosulfonyl)-2-methoxybenzoic acid:

References

In-Depth Technical Guide: Synthesis of S-(-)-Sulpiride Using Isotopic Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic pathway for S-(-)-Sulpiride, incorporating isotopically labeled intermediates. The synthesis of this selective dopamine D2/D3 receptor antagonist is crucial for various research applications, including pharmacokinetic studies, metabolism analysis, and as an internal standard in quantitative assays. This document outlines the synthetic strategy, detailed experimental protocols for key steps, and presents quantitative data in a structured format.

Synthetic Strategy Overview

The synthesis of S-(-)-Sulpiride proceeds via a convergent approach, involving the preparation of two key intermediates: an isotopically labeled 2-methoxy-5-sulfamoylbenzoic acid derivative and the chiral amine, (S)-(-)-1-ethyl-2-aminomethylpyrrolidine. These intermediates are then coupled to form the final product. The introduction of an isotopic label, such as ¹³C, ¹⁴C, or deuterium (²H), can be strategically placed on either precursor to suit the specific research need.

This guide will focus on a synthetic route that allows for the potential incorporation of a ¹³C or ¹⁴C label on the aromatic ring of the benzamide moiety and deuterium labels on the ethyl group of the pyrrolidine moiety.

Synthesis of Isotopically Labeled Precursors

Synthesis of Isotopically Labeled Methyl 2-methoxy-5-sulfamoylbenzoate

The synthesis of the benzamide precursor can be adapted to incorporate a carbon isotope in the aromatic ring, starting from commercially available labeled precursors. A potential route involves the following key transformations:

-

Starting Material: Isotopically labeled phenol (e.g., [U-¹³C₆]-phenol or [U-¹⁴C₆]-phenol).

-

Key Steps:

-

Ortho-hydroxylation.

-

Friedel-Crafts alkylation.

-

Knoevenagel condensation to introduce the carboxylic acid functionality.

-

Chlorosulfonation of the aromatic ring.

-

Amination to form the sulfonamide group.

-

Esterification of the carboxylic acid.

-

A more direct, though non-isotopic, laboratory-scale synthesis has been reported with high yield and purity, which could be adapted for use with labeled starting materials.[1]

Experimental Protocol: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Non-isotopic demonstration)

A method for synthesizing the non-labeled methyl ester involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate.

-

Reaction Setup: To a 1000 mL reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran (THF), 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 3.6g (0.025 mol) of cuprous bromide, and 26.8g (0.26 mol) of sodium aminosulfinate.

-

Reaction: Heat the mixture to 45°C and maintain this temperature for 14 hours.

-

Work-up: After the reaction is complete, add 2g of activated carbon and filter the hot solution.

-

Isolation: Concentrate the filtrate under reduced pressure to dryness.

-

Drying: Dry the resulting white crystalline powder under vacuum at 60°C.

| Parameter | Value |

| Yield | 95.09% |

| Purity (HPLC) | 99.66% |

Table 1: Quantitative data for the synthesis of non-labeled Methyl 2-methoxy-5-sulfamoylbenzoate.

Synthesis of Isotopically Labeled (S)-(-)-1-ethyl-2-aminomethylpyrrolidine

The chiral amine precursor can be synthesized with deuterium labels on the ethyl group.

-

Starting Material: (S)-(-)-2-Aminomethylpyrrolidine.

-

Key Step: Reductive amination using a deuterated acetaldehyde source (e.g., acetaldehyde-d₄) or ethylation using a deuterated ethyl halide (e.g., iodoethane-d₅).

Experimental Protocol: Synthesis of (S)-(-)-1-ethyl-2-aminomethylpyrrolidine (Non-isotopic demonstration)

A common method for the synthesis of the non-labeled chiral amine is the hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine.

-

Reaction Setup: In a suitable hydrogenation apparatus, dissolve 23.4 g of 1-ethyl-2-nitromethylene pyrrolidine in 500 ml of methanol.

-

Catalyst: Add 5.0 g of Raney Nickel catalyst.

-

Hydrogenation: Hydrogenate the mixture at room temperature and atmospheric pressure until the absorption of four equivalents of hydrogen ceases.

-

Isolation: Separate the catalyst by filtration and distill the solvent to obtain the product.

For the introduction of deuterium, a Pd/C-catalyzed H-D exchange reaction in D₂O can be employed on 4-ethylaniline as a model substrate, suggesting a potential route for deuterating the ethyl group of the pyrrolidine precursor.[2]

Amide Coupling to form S-(-)-Sulpiride

The final step in the synthesis is the amide bond formation between the isotopically labeled benzamide precursor and the chiral amine.

Experimental Protocol: Amide Coupling

A general and efficient protocol for amide coupling of electron-deficient amines and carboxylic acids can be adapted for this synthesis.[3]

-

Activation of Carboxylic Acid: In a reaction vessel, dissolve the isotopically labeled 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.0 eq), 4-dimethylaminopyridine (DMAP, 1.0 eq), and a catalytic amount of 1-hydroxybenzotriazole (HOBt).

-

Amine Addition: To the activated carboxylic acid mixture, add (S)-(-)-1-ethyl-2-aminomethylpyrrolidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA).

-

Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Purification: Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography on silica gel to afford the isotopically labeled S-(-)-Sulpiride.

Quantitative Data Summary

The following table summarizes the expected quantitative data based on analogous non-isotopic syntheses found in the literature. Actual yields and purities for the isotopically labeled synthesis may vary and should be determined experimentally.

| Step | Product | Typical Yield | Typical Purity |

| Precursor Synthesis | Methyl 2-methoxy-5-sulfamoylbenzoate | 95.09% | 99.66% (HPLC) |

| Final Coupling | S-(-)-Sulpiride | Good to Excellent | >98% |

| Enantiomeric Excess | S-(-)-Sulpiride | >98% | - |

Table 2: Summary of expected quantitative data for the synthesis of S-(-)-Sulpiride.

Visualization of Synthetic Workflow

The following diagrams illustrate the key synthetic transformations.

Caption: Overall synthetic workflow for isotopically labeled S-(-)-Sulpiride.

Caption: Synthesis of the benzamide precursor.

References

- 1. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Deuteration in Modern Pharmaceutical Research: A Technical Guide

Introduction to Deuterated Compounds in Drug Development

In the landscape of modern drug discovery, medicinal chemists are continually seeking innovative strategies to enhance the therapeutic profiles of new and existing chemical entities. One such strategy that has gained significant traction is the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules.[1][] This subtle structural modification, known as deuteration, can profoundly influence a drug's metabolic fate, leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy.[1][3] The landmark approval of deutetrabenazine (Austedo®) by the U.S. Food and Drug Administration (FDA) in 2017 marked a pivotal moment, validating the "deuterium switch" approach and paving the way for a new class of therapeutics.[1][4][5] This was followed by the 2022 approval of deucravacitinib (Sotyktu®), the first de novo deuterated drug, further cementing the role of deuterium in mainstream pharmaceutical development.[1][] This guide provides an in-depth technical overview of the core principles, applications, and evaluation methodologies for deuterated compounds in pharmaceutical research.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The therapeutic benefits of deuterating a drug molecule are primarily rooted in a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). Deuterium possesses the same size and chemical properties as hydrogen, but its nucleus contains both a proton and a neutron, making it approximately twice as heavy. This increased mass results in a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.[6]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-determining step.[7][8][9] By replacing a hydrogen atom with a deuterium atom at a known site of metabolism (a metabolic "soft spot"), the rate of this enzymatic cleavage can be significantly reduced—by as much as 6 to 10 times.[10] This slowing of metabolism is the essence of the KIE and forms the basis for the advantages conferred by deuteration.[][7]

Key Advantages of Deuteration in Pharmaceutical Development

The strategic application of the KIE can lead to several tangible improvements in a drug's clinical profile.

-

Improved Metabolic Stability and Pharmacokinetics: By retarding the rate of metabolic breakdown, deuteration can increase a drug's half-life, leading to higher systemic exposure (Area Under the Curve, AUC).[][10] This enhanced stability may allow for lower or less frequent dosing, which can improve patient compliance and convenience.[11]

-

Reduced Toxic Metabolite Formation: In some cases, a drug's toxicity is not caused by the parent compound but by a reactive or toxic metabolite. Deuteration can alter metabolic pathways, a phenomenon known as "metabolic switching," to reduce the formation of these undesirable byproducts, thereby improving the drug's safety profile.[4][5][12]

-

Increased Bioavailability: For orally administered drugs that undergo significant first-pass metabolism in the liver, deuteration can decrease the extent of this initial breakdown.[] This allows more of the active drug to reach systemic circulation, increasing its oral bioavailability.[3]

-

Stabilization of Chiral Centers: Deuteration can be used to stabilize stereoisomers by reducing their interconversion, ensuring that the more potent or safer isomer remains in its desired form.[]

Case Study: Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is the deuterated analogue of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[5] Tetrabenazine is rapidly and extensively metabolized, primarily by CYP2D6, at its two methoxy groups, leading to a short half-life and high peak-to-trough plasma concentrations, which can cause dose-limiting side effects.[13]

In deutetrabenazine, the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This substitution significantly slows down the metabolism of the active metabolites, α-dihydrotetrabenazine (HTBZ) and β-HTBZ.[13] The result is a longer half-life, lower peak plasma concentrations (Cmax), and comparable total drug exposure (AUC) at a lower dose, allowing for a more favorable dosing regimen and improved tolerability.[14][15][16]

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine Active Metabolites

| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Change with Deuteration |

| Total (α+β)-HTBZ AUCinf (ng·h/mL) | ~280-300 | ~260-280 | Slightly higher exposure at a lower dose[15][16] |

| Total (α+β)-HTBZ Cmax (ng/mL) | ~25-30 | ~55-60 | Substantially lower peak concentration[15][16] |

| Active Metabolite Half-life (t1/2) | ~9-11 hours | ~3-4 hours | 2- to 3-fold longer half-life[14][16] |

Data are approximated from published studies for illustrative comparison.[15][16]

Case Study: Deucravacitinib

Deucravacitinib (Sotyktu®) is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[17] TYK2 is an intracellular kinase that mediates signaling for key cytokines like IL-23, IL-12, and Type I interferons, which are implicated in the pathogenesis of psoriasis.[18][19][20] Deucravacitinib binds to the regulatory (pseudokinase) domain of TYK2, allosterically inhibiting its catalytic function with high selectivity over other Janus kinase (JAK) family members.[18][20][21] The deuteration in deucravacitinib's structure is designed to minimize the formation of certain metabolites, enhancing its selectivity and overall clinical profile.[1]

Experimental Protocols for Evaluating Deuterated Compounds

A systematic evaluation is crucial to determine if deuteration confers a therapeutic advantage. This process involves a series of in vitro and in vivo studies.

In Vitro Metabolic Stability Assays

The primary goal of these assays is to quantify the rate at which a compound is metabolized by liver enzymes, providing an in vitro intrinsic clearance value.

Methodology: Liver Microsomal Stability Assay

-

Objective: To determine the metabolic stability of a deuterated compound and its non-deuterated counterpart in the presence of liver microsomes, which are rich in CYP enzymes.[22]

-

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

NADPH (cofactor required for CYP enzyme activity)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

Control compounds (high and low clearance)

-

-

Protocol:

-

Prepare a reaction mixture containing liver microsomes in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Add the test compound (typically at a low concentration, e.g., 1 µM) to initiate the reaction.

-

Start the enzymatic reaction by adding NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Immediately stop the reaction in each aliquot by adding a cold quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound.

-

-

Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t1/2) is calculated from the slope of the natural logarithm of this curve. A longer half-life for the deuterated compound compared to the non-deuterated version indicates a positive KIE.[23][24]

In Vivo Pharmacokinetic (PK) Studies

In vivo studies are essential to understand how deuteration affects the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug in a living organism.[]

Methodology: Rodent PK Study

-

Objective: To compare the full pharmacokinetic profiles of the deuterated and non-deuterated compounds following administration to a rodent model (e.g., rats or mice).

-

Protocol:

-

Dosing: Administer the deuterated and non-deuterated compounds to separate groups of animals. Dosing can be intravenous (IV) to assess clearance and volume of distribution, and oral (PO) to assess oral bioavailability.

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each compound, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).

-

-

Endpoint Comparison: A successful deuteration strategy will typically result in reduced clearance, a longer half-life, and increased overall exposure (AUC) for the deuterated compound compared to its non-deuterated analogue.[26]

Challenges and Future Perspectives

While deuteration offers significant advantages, it is not a universal solution. The success of this strategy is highly dependent on the specific drug, its metabolic pathways, and whether C-H bond cleavage is a rate-limiting step in its clearance.[27][28] In some instances, deuteration may offer no benefit or could even lead to "metabolic switching" to a less desirable pathway.[27] Therefore, a thorough understanding of a compound's metabolism is a prerequisite for a rational deuteration strategy.[29]

The synthesis of deuterated compounds can also be more complex and costly than their hydrogenated counterparts.[30][31] However, as synthetic methodologies advance and the benefits become more established, the strategic use of deuterium is expanding from modifying existing drugs to being an integral tool in the de novo design of new chemical entities with optimized therapeutic properties.[1][11]

Deuteration has firmly established its place as a valuable and powerful tool in the medicinal chemist's arsenal. By leveraging the kinetic isotope effect, researchers can finely tune the metabolic properties of drug candidates to enhance their pharmacokinetic profiles, improve safety, and ultimately deliver more effective and convenient treatments for patients. The continued success of drugs like deutetrabenazine and deucravacitinib underscores the immense potential of this approach, heralding a future where the simple substitution of an atom can lead to profound therapeutic advancements.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]

- 19. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 20. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 21. go.drugbank.com [go.drugbank.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. researchgate.net [researchgate.net]

- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 28. tandfonline.com [tandfonline.com]

- 29. semanticscholar.org [semanticscholar.org]

- 30. bionauts.jp [bionauts.jp]

- 31. Deuterated Compounds [simsonpharma.com]

An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

CAS Number: 123958-84-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, a deuterated analog of a key synthetic intermediate. This document details its chemical properties, synthesis, applications, and the biological context of its primary downstream product, S-(-)-Sulpiride.

Chemical and Physical Data

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the known properties of the deuterated compound and its non-deuterated analog for comparative reference.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 123958-84-9 | [1] |

| Molecular Formula | C₈H₄D₃ClO₅S | [1] |

| Molecular Weight | 253.67 g/mol | [1] |

| Appearance | White Solid | - |

| Storage | 2-8°C Refrigerator | - |

Table 2: Properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid (Non-deuterated)

| Property | Value | Source |

| CAS Number | 51904-91-7 | [2] |

| Molecular Formula | C₈H₇ClO₅S | [2] |

| Molecular Weight | 250.66 g/mol | [2] |

| Purity | Min. 95% | [3] |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Synthesis and Experimental Protocols

Synthesis of this compound

A precise, validated synthesis protocol for this compound is not publicly documented. However, a plausible two-step synthesis can be proposed based on established methods for the deuteration of methoxybenzoic acids and the chlorosulfonation of the resulting intermediate.

Step 1: Deuteration of 2-methoxybenzoic acid

This protocol is adapted from a general method for the deuteration of methoxybenzoic acids using a homogeneous platinum catalyst.[4]

-

Materials: 2-methoxybenzoic acid, D₂O (heavy water, 99.8 atom % D), Acetic anhydride, Potassium tetrachloroplatinate(II) (K₂PtCl₄).

-

Procedure:

-

Prepare a 10% v/v solution of deuterated acetic acid (CH₃COOD) in D₂O by carefully dissolving a calculated amount of acetic anhydride in D₂O.

-

In a sealed reaction vessel, dissolve 2-methoxybenzoic acid and a catalytic amount of K₂PtCl₄ in the prepared CH₃COOD/D₂O solution.

-

Heat the mixture at 130°C for a duration determined by monitoring the H/D exchange via ¹H NMR spectroscopy. The exchange at the methoxy group is expected to be facile under these conditions.

-

Upon completion, cool the reaction mixture and isolate the 2-methoxybenzoic Acid-d3 by crystallization or chromatography.

-

Verify the degree of deuteration using ¹H NMR and mass spectrometry.

-

Step 2: Chlorosulfonation of 2-methoxybenzoic Acid-d3

This protocol is based on the established synthesis of the non-deuterated analog.[5]

-

Materials: 2-methoxybenzoic Acid-d3, Dichloroethane, Sodium chloride, Chlorosulfonic acid, Ice water.

-

Procedure:

-

To a stirred mixture of dichloroethane, 2-methoxybenzoic Acid-d3, and sodium chloride, slowly add chlorosulfonic acid over 6 hours at 20°C.

-

Warm the mixture to 40°C for 1 hour, then increase the temperature to 65-70°C and maintain for 17 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid product, this compound, by filtration and dry. A yield of approximately 65% is expected.

-

Synthesis of S-(-)-Sulpiride

This compound is a key intermediate in the synthesis of the dopamine D2 and D3 receptor antagonist, S-(-)-Sulpiride.[1] The synthesis involves the formation of a sulfonamide followed by amidation.

-

Step 1: Amination of this compound

-

The chlorosulfonyl group is reacted with ammonia to form 2-methoxy-d3-5-sulfamoylbenzoic acid.

-

-

Step 2: Amidation

-

The carboxylic acid group of 2-methoxy-d3-5-sulfamoylbenzoic acid is then coupled with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine to yield S-(-)-Sulpiride-d3.

-

Applications in Research and Drug Development

The primary application of this compound is as a labeled intermediate in the synthesis of deuterated S-(-)-Sulpiride.[1]

Use in Metabolic Studies

Deuterated compounds are valuable tools in pharmacokinetic and metabolic studies. The deuterium label allows for the differentiation of the administered drug from its endogenous or previously administered non-deuterated counterparts by mass spectrometry. This aids in tracking the absorption, distribution, metabolism, and excretion (ADME) of the drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. This can potentially improve the drug's half-life and reduce the formation of toxic metabolites.[6]

Internal Standard in Mass Spectrometry

Due to its isotopic stability, this compound or its derivatives can be used as internal standards in quantitative mass spectrometry assays.[6] The known concentration of the deuterated standard allows for accurate quantification of the non-deuterated analyte in biological samples.

Biological Context: S-(-)-Sulpiride and Dopamine Receptor Signaling

S-(-)-Sulpiride is a selective antagonist of the dopamine D2 and D3 receptors. These G protein-coupled receptors are crucial in regulating mood, motivation, reward, and movement.

Dopamine D2 and D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are coupled to inhibitory G proteins (Gαi/o). Upon dopamine binding, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.

Below is a simplified representation of the canonical dopamine D2/D3 receptor signaling pathway.

Caption: Canonical Dopamine D2/D3 Receptor Signaling Pathway.

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for using a deuterated compound like this compound or its derivatives as an internal standard in a quantitative analysis workflow.

Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Conclusion

This compound is a valuable research chemical, primarily serving as a labeled precursor for the synthesis of deuterated S-(-)-Sulpiride. Its application extends to metabolic studies and as an internal standard for mass spectrometry-based quantification. While detailed experimental data for the deuterated compound itself is limited, its properties and reactivity can be largely inferred from its well-characterized non-deuterated analog. The synthesis and application of this compound are crucial for advancing our understanding of the pharmacokinetics and mechanism of action of dopamine D2/D3 receptor antagonists.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. akjournals.com [akjournals.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | 123958-84-9 | Benchchem [benchchem.com]

Physical and chemical properties of 5-Chlorosulfonyl-o-anisic Acid-d3.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chlorosulfonyl-o-anisic Acid-d3, a deuterated compound of significant interest in pharmaceutical research and development. This document details its core characteristics, experimental protocols for its synthesis, and its applications, particularly in the synthesis of pharmacologically active molecules.

Core Properties and Specifications

5-Chlorosulfonyl-o-anisic Acid-d3, also known as 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, is the deuterated analogue of 5-Chlorosulfonyl-o-anisic acid. The presence of deuterium atoms in the methoxy group makes it a valuable tool in metabolic studies and as an internal standard for mass spectrometry.[1]

A summary of the key quantitative data for 5-Chlorosulfonyl-o-anisic Acid-d3 is presented below for easy reference and comparison.

| Property | Value |

| CAS Number | 123958-84-9[2][3] |

| Molecular Formula | C₈H₄D₃ClO₅S[2][3] |

| Molecular Weight | 253.67 g/mol [2][3] |

| Appearance | White Solid[2] |

| IUPAC Name | 5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid[3] |

| Storage Conditions | 2-8°C Refrigerator[2] |

Synonyms include: 2-Methoxy-5-chlorosulfonylbenzoic Acid-d3, 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride, and 5-(Chlorosulfonyl)-2-(methyloxy)benzoic Acid-d3.[2]

References

The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling has emerged as a cornerstone of modern drug discovery and development, providing unparalleled insights into the metabolic fate of new chemical entities. This technical guide delves into the critical importance of employing stable and radioactive isotopes to elucidate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By tracing the journey of a drug molecule through complex biological systems, researchers can obtain precise quantitative data on pharmacokinetic profiles, identify and quantify metabolites, and delineate metabolic pathways. This document provides a comprehensive overview of the core principles, experimental methodologies, data interpretation, and regulatory considerations surrounding the use of isotopic labeling in drug metabolism studies.

Introduction: The Imperative for Understanding Drug Metabolism

The metabolic transformation of a drug is a pivotal factor influencing its efficacy, safety, and duration of action. A thorough understanding of a drug's metabolic profile is not only a scientific necessity but also a regulatory requirement for new drug approval.[1][2] Isotopic labeling, the technique of replacing one or more atoms of a molecule with their corresponding isotopes, offers a powerful means to track the parent drug and its metabolites with high specificity and sensitivity.[3][4] This approach can utilize both stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioisotopes (e.g., ³H, ¹⁴C), each with distinct advantages and applications.[3]

Stable isotopes, being non-radioactive, are particularly valuable for studies in humans where safety is paramount.[5] Radioisotopes, on the other hand, offer exceptional sensitivity, allowing for the detection of minute quantities of drug-related material, which is crucial in early-phase clinical trials, including microdosing studies.[6]

Core Principles of Isotopic Labeling in Drug Metabolism

The fundamental principle behind isotopic labeling is the ability to differentiate the labeled drug and its metabolites from endogenous molecules. This distinction is typically achieved through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for stable isotopes, and by detecting radioactive decay for radioisotopes.[3][4]

Stable Isotope Labeling

Compounds labeled with stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are instrumental in elucidating metabolic pathways and quantifying metabolites.[7] The key advantage of stable isotope labeling lies in its ability to provide structural information and facilitate quantitative analysis through the use of isotopically labeled internal standards.[8]

Radioisotope Labeling

Radioisotopes like tritium (³H) and carbon-14 (¹⁴C) are the workhorses of ADME studies.[9] The ease and sensitivity of detecting radioactivity make them ideal for mass balance studies, which aim to account for the total administered dose and determine the routes and rates of excretion.[1] Human ADME studies, often conducted with ¹⁴C-labeled drugs, are a critical component of the drug development process.[1]

Data Presentation: Quantifying the Metabolic Fate

A primary output of isotopically labeled drug metabolism studies is quantitative data that characterizes the pharmacokinetic profile of the drug and its metabolites. This data is essential for assessing drug exposure, clearance, and potential for accumulation.

| Isotope | Application | Analytical Technique | Typical Sensitivity | Reference |

| ¹⁴C | Human ADME (mass balance) studies | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) | High (AMS can detect attomolar concentrations) | [1][6] |

| ³H | Preclinical ADME, receptor binding assays | Liquid Scintillation Counting (LSC) | High | [9] |

| ¹³C | Metabolic pathway elucidation, quantitative metabolite analysis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Moderate to High | [10] |

| ²H (Deuterium) | Mechanistic studies, altering metabolic pathways (kinetic isotope effect) | Mass Spectrometry (MS) | Moderate to High | [11] |

| ¹⁵N | Studies of nitrogen-containing drugs and metabolites | Mass Spectrometry (MS) | Moderate | [3] |

| Parameter | Description | Importance in Drug Metabolism |

| Total Radioactivity Pharmacokinetics | The concentration of all drug-related material (parent and metabolites) in plasma over time. | Provides a complete picture of the systemic exposure to the drug and its metabolites. |

| Parent Drug Pharmacokinetics | The concentration of the unchanged drug in plasma over time. | Determines the exposure to the pharmacologically active entity. |

| Metabolite Profiling and Quantification | Identification and measurement of the concentration of individual metabolites in plasma, urine, and feces. | Essential for understanding the biotransformation pathways and assessing the safety of metabolites. |

| Mass Balance | The percentage of the administered radioactive dose recovered in urine and feces. | Determines the primary routes of excretion and ensures that all major metabolites have been accounted for. |

Experimental Protocols: From Dosing to Detection

The successful execution of an isotopically labeled drug metabolism study requires meticulous planning and adherence to detailed protocols.

Synthesis of Labeled Compound

The first critical step is the synthesis of the drug molecule with the isotopic label incorporated at a metabolically stable position.[12] This ensures that the label is not lost during biotransformation, which would compromise the ability to track all metabolites.[13]

Study Design and Dosing

-

Human ADME Studies: A typical design involves administering a single oral dose of the ¹⁴C-labeled drug to a small cohort of healthy male volunteers.[1] The total radioactive dose is carefully controlled and is generally in the range of 50-100 µCi.[1]

-

Stable Isotope Studies: These studies often involve the co-administration of the labeled and unlabeled drug to investigate bioavailability or to use the labeled compound as an internal standard for quantitative analysis.[14]

Sample Collection and Preparation

Biological samples, including blood, plasma, urine, and feces, are collected at predetermined time points.[15][16] Proper sample preparation is crucial to remove interfering substances and concentrate the analytes of interest.[15][17]

Protocol for Plasma Sample Preparation for LC-MS Analysis:

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[18]

-

Vortex and Centrifuge: Vortex the mixture thoroughly for 1-2 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[18]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.[17]

Protocol for Urine Sample Preparation for LC-MS Analysis:

-

Centrifugation: Centrifuge the urine sample to remove any particulate matter.[16]

-

Dilution: Dilute the urine sample with an appropriate solvent (e.g., water or mobile phase) to reduce matrix effects. A common dilution factor is 1:1 or 1:4.[16]

-

Filtration: Filter the diluted sample through a 0.22 µm filter before injection into the LC-MS system.[16]

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the separation, detection, and quantification of drugs and their metabolites in biological matrices.[7]

-

Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the parent drug and its metabolites based on their physicochemical properties.[17]

-

Mass Spectrometry: A high-resolution mass spectrometer is used to accurately measure the mass-to-charge ratio (m/z) of the analytes, which aids in their identification.[19] Tandem mass spectrometry (MS/MS) is employed to fragment the ions, providing structural information for metabolite identification.[20]

Mandatory Visualizations: Mapping the Metabolic Landscape

Visualizing experimental workflows and metabolic pathways is crucial for understanding the complex processes involved in drug metabolism.

Regulatory Landscape

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for conducting drug metabolism studies.[2][21] The FDA's guidance on "Safety Testing of Drug Metabolites" (often referred to as the MIST guidance) underscores the importance of identifying and characterizing metabolites that are unique to humans or are present at disproportionately higher levels in humans compared to preclinical safety species.[1] Human radiolabeled mass balance studies are generally expected for new drug applications to provide a comprehensive understanding of the drug's disposition.[2][22]

Conclusion

Isotopic labeling is an indispensable tool in the arsenal of drug metabolism scientists. It provides the definitive data required to understand the complex interplay between a drug and the biological system, thereby enabling informed decisions throughout the drug development process. From early discovery to late-stage clinical trials, the insights gained from isotopically labeled studies are critical for developing safer and more effective medicines. The continued evolution of analytical technologies, such as high-resolution mass spectrometry, will further enhance the power and precision of this essential technique.

References

- 1. sgs.com [sgs.com]

- 2. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]

- 3. musechem.com [musechem.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. openmedscience.com [openmedscience.com]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 14. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. proquest.com [proquest.com]

- 20. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]

- 21. fda.gov [fda.gov]

- 22. firstwordpharma.com [firstwordpharma.com]

Technical Guide: Synthesis of 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride, a crucial intermediate in the preparation of isotopically labeled compounds for use in metabolic studies and as internal standards in analytical assays. This document provides a plausible synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Overview of the Synthetic Strategy

The synthesis of 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride can be approached through a multi-step pathway, commencing with a commercially available starting material. The key transformations involve a deuterated methylation of a phenolic hydroxyl group, followed by the introduction of a sulfonyl chloride moiety via chlorosulfonation. The directing effects of the existing substituents on the aromatic ring are critical for achieving the desired regioselectivity.

The proposed synthetic pathway is as follows:

Caption: Proposed synthetic pathway for 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid

This initial step protects the carboxylic acid as a methyl ester to prevent side reactions in the subsequent deuteromethylation step.

Protocol:

-

To a solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxy-4-methoxybenzoate.

| Parameter | Value | Reference |

| Reactants | 3-Hydroxy-4-methoxybenzoic acid, Methanol, Sulfuric acid | Analogous esterification procedures |

| Solvent | Methanol | Analogous esterification procedures |

| Temperature | Reflux | Analogous esterification procedures |

| Reaction Time | 4-6 hours | Analogous esterification procedures |

| Typical Yield | 90-95% | Estimated from similar reactions |

| Purity | >98% (by HPLC) | Estimated from similar reactions |

Step 2: Deuteromethylation of Methyl 3-hydroxy-4-methoxybenzoate

This crucial step introduces the deuterium label via O-methylation using a deuterated methylating agent.

Protocol:

-

Dissolve methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in anhydrous acetone or DMF (15 mL/g).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add deuterated methyl iodide (CD₃I, 1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl 3-(methoxy-d3)-4-methoxybenzoate.

| Parameter | Value | Reference |

| Reactants | Methyl 3-hydroxy-4-methoxybenzoate, Deuterated methyl iodide (CD₃I), Potassium carbonate | [1][2] |

| Solvent | Acetone or DMF | [1] |

| Temperature | 50-60 °C | [1] |

| Reaction Time | 8-12 hours | [1] |

| Typical Yield | 85-90% | Estimated from similar reactions |

| Isotopic Purity | >98% D | [1] |

Step 3: Hydrolysis of Methyl 3-(methoxy-d3)-4-methoxybenzoate

The methyl ester protecting group is removed to regenerate the carboxylic acid.

Protocol:

-

Dissolve methyl 3-(methoxy-d3)-4-methoxybenzoate (1.0 eq) in a mixture of methanol and water (1:1, 10 mL/g).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-(methoxy-d3)-4-methoxybenzoic acid.

| Parameter | Value | Reference |

| Reactants | Methyl 3-(methoxy-d3)-4-methoxybenzoate, Sodium hydroxide | Standard hydrolysis procedures |

| Solvent | Methanol/Water | Standard hydrolysis procedures |

| Temperature | Reflux | Standard hydrolysis procedures |

| Reaction Time | 2-4 hours | Standard hydrolysis procedures |

| Typical Yield | 95-99% | Estimated from similar reactions |

| Purity | >99% (by HPLC) | Estimated from similar reactions |

Step 4: Chlorosulfonation of 3-(Methoxy-d3)-4-methoxybenzoic Acid

The final step introduces the sulfonyl chloride group at the position activated by the methoxy group and directed by the carboxyl group.

Protocol:

-

Carefully add 3-(methoxy-d3)-4-methoxybenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (5.0 eq) at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction for the cessation of HCl gas evolution.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.

-

Dry the product under vacuum over P₂O₅ to yield 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride.

| Parameter | Value | Reference |

| Reactants | 3-(Methoxy-d3)-4-methoxybenzoic acid, Chlorosulfonic acid | [3][4] |

| Solvent | None (Chlorosulfonic acid as reagent and solvent) | [3][4] |

| Temperature | 60-70 °C | [4] |

| Reaction Time | 2-3 hours | [4] |

| Typical Yield | 70-80% | Estimated from similar reactions |

| Purity | >95% (by HPLC) | Estimated from similar reactions |

Workflow and Characterization

The overall experimental workflow is depicted below.

Caption: General experimental workflow for the synthesis and analysis.

Expected Characterization Data

The final product, 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride, can be characterized using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons consistent with a 1,2,4-trisubstituted benzene ring. Absence of a signal for the methoxy protons around 3.9-4.0 ppm. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Aromatic carbon signals. A signal for the carboxyl carbon. A signal for the methoxy carbon (may show coupling to deuterium). |

| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the calculated molecular weight of the deuterated compound. |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), S=O (sulfonyl chloride), O-H (carboxylic acid), and aromatic C-H stretches. |

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Deuterated methyl iodide is a toxic and volatile alkylating agent. Handle with care in a fume hood.

-

The chlorosulfonation reaction evolves HCl gas , which is corrosive and toxic. Ensure proper ventilation and consider using a gas trap.

-

Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride. Researchers should adapt and optimize these procedures based on their laboratory conditions and available analytical capabilities.

References

- 1. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | Benchchem [benchchem.com]

- 4. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a deuterated, stable isotope-labeled analog of 5-Chlorosulfonyl-2-methoxybenzoic acid. The incorporation of deuterium in the methoxy group makes it a valuable tool in various stages of pharmaceutical research and development. Its primary utility lies in its role as a synthetic intermediate and as an internal standard for pharmacokinetic and metabolic studies. The highly reactive chlorosulfonyl group allows for its use in the synthesis of a variety of sulfonamide-containing compounds.[1]

Key Applications

Intermediate in Chemical Synthesis

This compound is a key intermediate in the synthesis of isotopically labeled pharmaceutical compounds. A prominent application is in the preparation of S-(-)-Sulpiride-d3, a deuterated analog of the D2 and D3 dopamine receptor antagonist, Sulpiride.[2][3] The synthesis involves the reaction of the chlorosulfonyl group with an appropriate amine to form a stable sulfonamide linkage.

Pharmacokinetic and Metabolic Studies

Deuterated compounds such as this compound and its derivatives are instrumental in pharmacokinetic (PK) studies.[4][5] The deuterium substitution can alter the metabolic profile of a drug, potentially leading to a slower rate of metabolism and altered clearance, which can be advantageous in drug development.[1][6] By using the deuterated compound as a tracer, researchers can accurately quantify the drug and its metabolites in biological samples, often with greater sensitivity and precision compared to non-labeled counterparts.[2][4] This is particularly useful in "hot" vs. "cold" studies where the non-deuterated and deuterated versions of a drug are co-administered to assess bioavailability and metabolism.

Internal Standards in Mass Spectrometry

Due to its isotopic stability and distinct mass, this compound and its synthetic products are ideal for use as internal standards in quantitative analysis by mass spectrometry.[1] This allows for precise quantification of the non-deuterated analyte in complex biological matrices by correcting for variations during sample preparation and analysis.

Exploration of Novel Therapeutics

Derivatives of 5-Chlorosulfonyl-2-methoxybenzoic Acid have demonstrated potential as anticancer agents. Studies have shown that some compounds derived from this scaffold exhibit antiproliferative effects against various cancer cell lines, including lung, breast, pancreas, and colon cancer cells.[1] The high reactivity of the chlorosulfonyl group provides a versatile handle for creating libraries of novel sulfonamide derivatives for screening and development of new therapeutic agents.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a multi-step process beginning with the non-deuterated 2-methoxybenzoic acid.

Workflow for the Synthesis of this compound

Step 1: Chlorination of 2-methoxybenzoic acid

This step produces the precursor for isotopic labeling.

-

Combine 2-methoxybenzoic acid with a 1:1 mixture of 35% HCl and 30% H₂O₂ in an ethanol/isopropanol solvent system.

-

Stir the reaction mixture at 17–22°C for 20–22 hours.

-

Isolate the product, 2-methoxy-5-chlorobenzoic acid, through filtration and wash with a suitable solvent.

-

Dry the product under vacuum.

Step 2: Isotopic Labeling of the Methoxy Group

This step introduces the deuterium atoms.

-

Dissolve 2-methoxy-5-chlorobenzoic acid in acetone.

-

Add deuterated dimethyl sulfate ((CD₃)₂SO₄) and sodium hydroxide (NaOH).

-

Heat the reaction mixture to 60°C and maintain for 6–8 hours.

-

After cooling, quench the reaction and extract the product, 2-(methoxy-d3)-5-chlorobenzoic acid.

-

Purify the product, for example, by recrystallization.

Step 3: Sulfonyl Chloride Formation

This is the final step to yield the target compound.

-

Cool chlorosulfonic acid (ClSO₃H) in an ice bath to 0–5°C.

-

Slowly add 2-(methoxy-d3)-5-chlorobenzoic acid to the cooled chlorosulfonic acid with stirring.